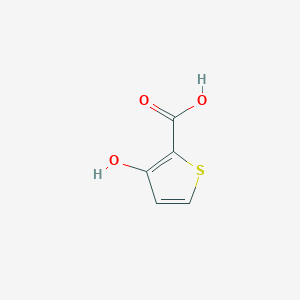

3-Hydroxythiophene-2-carboxylic acid

Description

BenchChem offers high-quality 3-Hydroxythiophene-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Hydroxythiophene-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-hydroxythiophene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4O3S/c6-3-1-2-9-4(3)5(7)8/h1-2,6H,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVDUJCGAAPQDBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90716204 | |

| Record name | 3-Hydroxythiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90716204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5118-07-0 | |

| Record name | 3-Hydroxythiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90716204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-hydroxythiophene-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 3-Hydroxythiophene-2-carboxylic Acid: A Guide to Core Protocols and Modern Strategies

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxythiophene-2-carboxylic acid is a pivotal heterocyclic building block in medicinal chemistry and materials science, serving as a scaffold for a diverse range of functional molecules, including kinase inhibitors and antiallergic agents.[1] Its synthesis, therefore, is of critical importance for drug discovery and development pipelines. This guide provides an in-depth analysis of the primary synthetic routes to this valuable compound, with a focus on the well-established Fiesselmann thiophene synthesis and contemporary cyclization strategies. By delving into the mechanistic underpinnings and practical nuances of these protocols, this document aims to equip researchers with the expertise to confidently select and execute the optimal synthesis for their specific applications.

Introduction: The Strategic Importance of the Thiophene Nucleus

The thiophene ring is a privileged structure in pharmacology, found in numerous approved drugs and clinical candidates.[2][3] Its bioisosteric relationship with the benzene ring, coupled with its unique electronic properties, allows for favorable interactions with biological targets. While classical methods like the Paal-Knorr and Hinsberg syntheses provide general access to the thiophene core, the specific substitution pattern of 3-hydroxy-2-carboxylic acid requires more specialized and regioselective approaches.[4][5] This guide focuses on the most direct and efficient of these methods.

The Fiesselmann Synthesis: The Cornerstone Approach

The Fiesselmann thiophene synthesis, developed in the 1950s, remains the most reliable and widely cited method for generating 3-hydroxy-2-thiophenecarboxylic acid derivatives.[1] It is a robust condensation reaction that constructs the thiophene ring from acyclic precursors in a single, base-catalyzed step.

Principle and Mechanism

The core of the Fiesselmann synthesis is the base-catalyzed condensation of a thioglycolic acid derivative (or other α-mercaptocarbonyl systems) with an α,β-acetylenic ester.[4][6] The reaction proceeds through a sequence of conjugate additions, cyclization, and elimination to furnish the aromatic thiophene ring.

Mechanistic Causality: The choice of a strong base, typically a sodium alkoxide like sodium methoxide (NaOMe), is critical. Its primary role is to deprotonate the acidic α-carbon of the thioglycolate, generating a potent sulfur nucleophile. This thiolate then undergoes a Michael-type 1,4-conjugate addition to the electron-deficient triple bond of the acetylenic ester. A second, intramolecular conjugate addition follows, leading to the formation of a five-membered thiolane intermediate. The final steps involve the elimination of an alcoholate and a molecule of the thioglycolic acid ester, followed by tautomerization to the stable, aromatic 3-hydroxythiophene product.[1][4] The aromaticity of the final product is a powerful thermodynamic driving force for the reaction.

Caption: Key steps of the Fiesselmann synthesis mechanism.

Detailed Experimental Protocol: Synthesis of Ethyl 3-hydroxythiophene-2-carboxylate

This protocol is a representative example of the Fiesselmann synthesis.

Materials:

-

Ethyl propiolate

-

Ethyl thioglycolate

-

Sodium ethoxide (NaOEt)

-

Ethanol (absolute)

-

Diethyl ether

-

Hydrochloric acid (1 M)

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere is charged with a solution of sodium ethoxide (1.0 eq) in absolute ethanol.

-

Thiol Addition: The solution is cooled to 0 °C in an ice bath. A solution of ethyl thioglycolate (1.0 eq) in ethanol is added dropwise via the dropping funnel over 30 minutes, maintaining the temperature below 5 °C. The mixture is stirred for an additional 15 minutes.

-

Alkyne Addition: Ethyl propiolate (1.0 eq) is added dropwise to the reaction mixture at 0 °C. After the addition is complete, the ice bath is removed, and the mixture is allowed to warm to room temperature and then heated to reflux for 3-4 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: The reaction mixture is cooled to room temperature, and the ethanol is removed under reduced pressure. The residue is partitioned between diethyl ether and water.

-

Acidification & Extraction: The aqueous layer is separated and cooled to 0 °C, then carefully acidified to pH ~2-3 with 1 M HCl. The resulting aqueous solution is extracted three times with diethyl ether.

-

Drying and Concentration: The combined organic extracts are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is evaporated under reduced pressure to yield the crude product.

-

Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to afford pure ethyl 3-hydroxythiophene-2-carboxylate.

Data Summary

The Fiesselmann synthesis is versatile, accommodating various substituents on both the thioglycolate and acetylenic ester components.

| Starting Alkyne Ester | Starting Thiol | Base | Solvent | Yield (%) | Reference |

| Ethyl propiolate | Ethyl thioglycolate | NaOEt | Ethanol | ~70-85% | [1] |

| Methyl phenylpropiolate | Methyl thioglycolate | NaOMe | Methanol | ~65-80% | [4] |

| Diethyl acetylenedicarboxylate | Methyl thioglycolate | NaOMe | Methanol | ~90% | [4] |

Modern Strategies: Intramolecular Cyclization of Alkynes

While the Fiesselmann synthesis is a convergent approach, modern methods often employ a linear strategy involving the synthesis of a functionalized alkyne precursor followed by a key cyclization step. These methods can offer alternative pathways with high regioselectivity, often under mild conditions.[7]

Principle and Workflow

This strategy typically involves preparing a sulfur-containing substrate that also possesses an alkyne moiety. The thiophene ring is then formed via an intramolecular nucleophilic attack of the sulfur atom onto the alkyne's triple bond.[8] This cyclization can be promoted by a base or catalyzed by a transition metal, such as palladium.[7]

Caption: General workflow for modern alkyne cyclization routes.

Representative Protocol: PdI₂-Catalyzed Cyclization of 1-Mercapto-3-yn-2-ols

This method provides access to substituted thiophenes from readily available starting materials.[7]

Materials:

-

1-Mercapto-3-yn-2-ol derivative

-

Palladium(II) iodide (PdI₂)

-

Potassium iodide (KI)

-

Methanol (MeOH)

Procedure:

-

Reaction Setup: A Schlenk tube is charged with the 1-mercapto-3-yn-2-ol substrate (1.0 eq), PdI₂ (0.05 eq), and KI (0.5 eq).

-

Solvent Addition: Anhydrous methanol is added, and the tube is sealed.

-

Heating: The reaction mixture is heated to 50-80 °C with stirring until the starting material is consumed (monitored by TLC or GC-MS).

-

Work-up and Purification: The mixture is cooled, the solvent is removed in vacuo, and the residue is purified directly by flash column chromatography on silica gel to yield the desired substituted thiophene.

This approach highlights the power of transition metal catalysis to enable transformations under milder conditions than many classical methods.[7][8]

Product Purification and Validation

Regardless of the synthetic route chosen, rigorous purification of the final 3-hydroxythiophene-2-carboxylic acid is essential. As a solid carboxylic acid, the compound is amenable to standard purification techniques.[9]

Standard Purification Protocol

-

Acid-Base Extraction: Dissolve the crude product in an aqueous base solution (e.g., 1 M NaOH or NaHCO₃) to form the water-soluble carboxylate salt. Wash the aqueous solution with an organic solvent (e.g., ethyl acetate or dichloromethane) to remove neutral or basic impurities.[10]

-

Precipitation: Cool the aqueous layer in an ice bath and re-acidify with a strong acid (e.g., 2 M HCl) to a pH below the pKa of the carboxylic acid (~3.8), causing the purified product to precipitate out of solution.[9][11]

-

Isolation: Collect the solid product by vacuum filtration, washing the filter cake with cold water to remove residual salts.

-

Recrystallization: For higher purity, recrystallize the solid from an appropriate solvent system.

-

Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Structural Characterization

The identity and purity of the synthesized 3-hydroxythiophene-2-carboxylic acid should be confirmed using standard analytical methods:

-

¹H NMR: To confirm the proton environment of the thiophene ring and the absence of impurities.

-

¹³C NMR: To verify the carbon skeleton.

-

Mass Spectrometry (MS): To confirm the molecular weight (144.15 g/mol ).[12][13]

-

Infrared (IR) Spectroscopy: To identify key functional groups, such as the broad O-H stretch of the carboxylic acid and the C=O stretch.

Conclusion

The synthesis of 3-hydroxythiophene-2-carboxylic acid is most reliably achieved via the Fiesselmann synthesis, a method that has stood the test of time due to its efficiency and operational simplicity. For researchers seeking alternative routes or access to uniquely substituted analogs, modern metal-catalyzed cyclization reactions of alkyne precursors offer a powerful and increasingly utilized strategy. A thorough understanding of the mechanisms and experimental parameters detailed in this guide will empower scientists to produce this key building block with high purity and yield, accelerating research and development in a multitude of chemical fields.

References

- Raghav Mishra et al. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 3(4):38-54. [Link not available]

-

Wikipedia. Fiesselmann thiophene synthesis. [Link]

-

Arcadi, A., et al. (2015). Recent Advances in the Synthesis of Thiophene Derivatives by Cyclization of Functionalized Alkynes. Molecules, 20(8), 15035-15069. [Link]

-

ResearchGate. Hinsberg synthesis. [Link]

-

ResearchGate. Fiesselmann thiophene synthesis | Request PDF. [Link]

-

Organic Chemistry Portal. Synthesis of Bifunctional Thiophenes via Fiesselmann Condensation of Ynone Trifluoroborate Salts. [Link]

-

Fricero, P., et al. (2018). Synthesis of Bifunctional Thiophenes via Fiesselmann Condensation of Ynone Trifluoroborate Salts. Organic Letters, 20(1), 198-201. [Link]

-

ResearchGate. Recent Advances in the Synthesis of Thiophene Derivatives by Cyclization of Functionalized Alkynes. [Link]

-

ideXlab. Hinsberg Thiophene Synthesis - Explore the Science & Experts. [Link]

-

ResearchGate. Synthesis of 3-hydroxy thiophene-2-carboxamides 3a–c. [Link]

-

Organic Chemistry Portal. Thiophene synthesis. [Link]

-

The Royal Society of Chemistry. (2022). CHAPTER 21: Thiophene Synthesis. [Link]

-

ResearchGate. De novo synthesis of thiophenes on a polymeric support. [Link]

-

YouTube. Hinsberg Thiophene synthesis. [Link]

-

YouTube. Hinsberg Synthesis of Thiophene: Application of Stobbe Condensation Reaction (Lecture 3). [Link]

-

El-Metwaly, N. M., et al. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. Scientific Reports, 13(1), 2999. [Link]

-

ResearchGate. Plausible reaction mechanism for synthesis of thiophene 2-carboxylic acid derivatives. [Link]

-

PrepChem.com. Synthesis of 3-chlorothiophene-2-carboxylic acid. [Link]

-

Natural Product Research. (2012). A Novel Efficient Method for the Synthesis of 2-Thiophenecarbohydrazide. [Link]

-

Semantic Scholar. New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts. [Link]

-

International Journal of Scientific Research and Management. (2022). Synthesis, Characterization of thiophene derivatives and its biological applications. [Link]

-

Beilstein Journal of Organic Chemistry. (2011). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. [Link]

-

LookChem. General procedures for the purification of Carboxylic acids. [Link]

-

ResearchGate. How can I purify carboxylic acid?. [Link]

-

PubChem. 3-Hydroxythiophene-2-carboxylic acid. [Link]

-

Chemdad. 3-Hydroxythiophene-2-carboxylic acid. [Link]

- Google Patents. Process for the preparation of 3-aminothiophene-2-carboxylic acid esters and the corresponding free carboxylic acids.

- Google Patents.

- Google Patents.

Sources

- 1. Fiesselmann thiophene synthesis - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. journalwjarr.com [journalwjarr.com]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. books.rsc.org [books.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Recent Advances in the Synthesis of Thiophene Derivatives by Cyclization of Functionalized Alkynes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]

- 10. researchgate.net [researchgate.net]

- 11. 3-Hydroxythiophene-2-carboxylic acid Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 12. 3-Hydroxythiophene-2-carboxylic acid | C5H4O3S | CID 54715543 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. scbt.com [scbt.com]

An In-depth Technical Guide to the Synthesis of 3-Hydroxythiophene-2-carboxylic Acid

Executive Summary

3-Hydroxythiophene-2-carboxylic acid is a valuable heterocyclic building block in medicinal chemistry and materials science, prized for its unique electronic and structural properties. However, its synthesis presents a significant regiochemical challenge due to the inherent reactivity patterns of the thiophene ring. Direct functionalization of thiophene often leads to mixtures of isomers, complicating purification and reducing overall efficiency. This guide provides a comprehensive, field-proven methodology for the targeted synthesis of 3-hydroxythiophene-2-carboxylic acid. We will detail a robust and highly regioselective three-step synthetic pathway commencing from commercially available 3-bromothiophene. The core of this strategy involves a carefully orchestrated sequence of halogen-dance rearrangement, directed ortho-metalation, carboxylation, and subsequent nucleophilic substitution to achieve the desired 3-hydroxy-2-carboxy substitution pattern with high fidelity. Each step is explained with in-depth mechanistic insights, causality behind experimental choices, and detailed, reproducible protocols suitable for implementation in a research or process development setting.

Introduction: The Synthetic Challenge of Polysubstituted Thiophenes

Thiophene and its derivatives are cornerstones of modern drug discovery and organic electronics. The ability of the thiophene scaffold to act as a bioisostere for a benzene ring, while possessing distinct electronic characteristics, has led to its incorporation into numerous approved pharmaceuticals and agrochemicals.[1][2] The synthesis of specific polysubstituted thiophenes, however, is far from trivial. The thiophene ring exhibits a clear reactivity preference, with the C2 and C5 positions being significantly more susceptible to electrophilic attack and deprotonation than the C3 and C4 positions.[2][3]

Synthesizing a molecule like 3-hydroxythiophene-2-carboxylic acid, with adjacent functional groups on the less reactive C2 and C3 positions, requires a nuanced strategy that overrides these natural reactivity patterns. This guide elucidates such a strategy, moving beyond simple functionalization to a more controlled, multi-step approach that ensures high regiochemical purity in the final product.

Retrosynthetic Analysis and Strategic Blueprint

A logical retrosynthetic analysis of the target molecule reveals the primary challenge: installing the hydroxyl and carboxyl groups at the C3 and C2 positions, respectively.

Caption: Retrosynthetic pathway for 3-hydroxythiophene-2-carboxylic acid.

This analysis leads to our chosen synthetic strategy, which leverages the unique reactivity of halogenated thiophenes. Instead of starting with thiophene and attempting a challenging double functionalization, we begin with 3-bromothiophene. This allows us to exploit the directing effect of the bromine atom and the differential acidity of the ring protons to precisely install the carboxylic acid group at the C2 position. The final step involves the replacement of the bromine atom with a hydroxyl group.

The chosen three-step forward synthesis is as follows:

Caption: Forward synthesis workflow from 3-bromothiophene.

Detailed Synthetic Protocols & Mechanistic Insights

Step 1: Synthesis of 3-Bromothiophene-2-carboxylic Acid

The cornerstone of this synthesis is the regioselective deprotonation of 3-bromothiophene at the C2 position. The proton at C2 is the most acidic on the thiophene ring, a fact that can be exploited by using a non-nucleophilic, sterically hindered base like Lithium Diisopropylamide (LDA).[3] A common side reaction with organolithium reagents like n-BuLi is lithium-halogen exchange; however, the use of LDA at low temperatures strongly favors deprotonation.[4]

Mechanism of Directed ortho-Metalation (DoM):

The reaction proceeds via a directed metalation mechanism. The nitrogen atom of LDA coordinates to the lithium ion, and the bulky isopropyl groups prevent nucleophilic attack on the thiophene ring. The base then abstracts the most acidic proton (at C2), generating the thermodynamically stable 3-bromo-2-lithiothiophene intermediate. This potent nucleophile readily attacks carbon dioxide upon its addition.

Caption: Mechanism of regioselective carboxylation of 3-bromothiophene.

Experimental Protocol: 3-Bromothiophene-2-carboxylic acid

-

Setup: To an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, a thermometer, and a rubber septum, add anhydrous tetrahydrofuran (THF, 100 mL).

-

LDA Formation: Cool the THF to -78 °C using a dry ice/acetone bath. To the cold THF, slowly add n-butyllithium (1.1 eq., 2.5 M in hexanes) followed by the dropwise addition of diisopropylamine (1.1 eq.). Stir the solution at -78 °C for 30 minutes to pre-form LDA.

-

Deprotonation: Slowly add 3-bromothiophene (1.0 eq.) dropwise to the LDA solution, ensuring the internal temperature does not rise above -70 °C. Stir the resulting mixture at -78 °C for 1 hour.

-

Carboxylation: Carefully add an excess of crushed dry ice (solid CO2) to the reaction mixture in small portions. The mixture will warm up. Once all the dry ice is added, allow the reaction to slowly warm to room temperature and stir overnight.

-

Work-up: Quench the reaction by adding water (50 mL). Transfer the mixture to a separatory funnel and wash with diethyl ether (2 x 50 mL) to remove any unreacted starting material.

-

Isolation: Acidify the aqueous layer to pH ~2 with concentrated HCl while cooling in an ice bath. The product will precipitate as a solid.

-

Purification: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 3-bromothiophene-2-carboxylic acid.[5]

| Parameter | Value | Causality / Rationale |

| Solvent | Anhydrous THF | Aprotic solvent, stable at low temperatures, solubilizes intermediates. |

| Base | LDA (1.1 eq.) | Strong, non-nucleophilic base ensures selective deprotonation at C2.[4] |

| Temperature | -78 °C | Prevents side reactions, including lithium-halogen exchange and decomposition. |

| Electrophile | CO2 (solid) | Readily available, efficient C1 electrophile for carboxylation. |

| Yield | 75-85% | High efficiency due to high regioselectivity of the lithiation step. |

Step 2: Esterification of 3-Bromothiophene-2-carboxylic Acid

The subsequent nucleophilic aromatic substitution to introduce the hydroxyl group is often performed under basic conditions. To prevent the acidic carboxylic acid from interfering with this step, it is temporarily protected as a methyl ester. Fischer esterification is a classic and effective method for this transformation.

Experimental Protocol: Methyl 3-bromothiophene-2-carboxylate

-

Setup: In a round-bottom flask, dissolve 3-bromothiophene-2-carboxylic acid (1.0 eq.) in methanol (10 parts by weight).

-

Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid (approx. 5 mol%).

-

Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, remove the excess methanol under reduced pressure.

-

Isolation: Dissolve the residue in diethyl ether and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under vacuum to yield the crude ester, which can be purified by column chromatography or distillation.[6]

Step 3: Nucleophilic Substitution and Saponification

This final step is the most critical transformation. The replacement of an aryl bromide with a hydroxyl group typically requires harsh conditions. However, copper-catalyzed nucleophilic substitution (an Ullmann-type condensation) provides a reliable method. The reaction is performed with a hydroxide source, which also serves to saponify the methyl ester in situ.

Principle of Ullmann Condensation:

The mechanism involves the oxidative addition of a Cu(I) species to the aryl bromide, forming an organocopper intermediate. This is followed by reductive elimination with the hydroxide nucleophile to form the C-O bond and regenerate the catalyst.

Experimental Protocol: 3-Hydroxythiophene-2-carboxylic acid

-

Setup: To a reaction vessel, add methyl 3-bromothiophene-2-carboxylate (1.0 eq.), a copper(I) catalyst (e.g., CuI or Cu2O, 10-20 mol%), and an aqueous solution of potassium hydroxide (KOH, 3-5 eq.). A high-boiling point polar aprotic solvent like DMF or NMP can be used as a co-solvent.

-

Reaction: Heat the mixture to 120-150 °C and stir vigorously for 12-24 hours. The reaction should be monitored by TLC or LC-MS for the disappearance of the starting material.

-

Work-up: Cool the reaction mixture to room temperature and dilute with water. Filter to remove the copper catalyst.

-

Isolation: Wash the aqueous solution with a non-polar solvent like toluene to remove any organic impurities.

-

Purification: Cool the aqueous layer in an ice bath and carefully acidify with concentrated HCl to a pH of ~2. The final product, 3-hydroxythiophene-2-carboxylic acid, will precipitate out of the solution. Collect the solid by vacuum filtration, wash with a small amount of cold water, and dry under vacuum.

| Parameter | Value | Causality / Rationale |

| Catalyst | CuI (10-20 mol%) | Facilitates the difficult nucleophilic aromatic substitution of the bromide. |

| Base/Nucleophile | KOH (aq.) | Acts as both the hydroxide nucleophile and the saponifying agent for the ester. |

| Temperature | 120-150 °C | Provides the necessary activation energy for the C-Br bond cleavage. |

| Yield | 50-70% | This step is often the lowest yielding due to the challenging C-O bond formation. |

Conclusion

The synthesis of 3-hydroxythiophene-2-carboxylic acid from thiophene is a task that highlights the importance of strategic planning in modern organic chemistry. A direct approach is fraught with regiochemical uncertainty. The outlined multi-step pathway, beginning with 3-bromothiophene, provides a reliable and scalable solution for researchers and drug development professionals. By leveraging principles of directed metalation and copper-catalyzed substitution, this guide offers a validated and logical workflow to access this valuable heterocyclic building block with high purity and in predictable yields.

References

- Gronowitz, S. (1959). Arkiv Kemi, 13, 295. On the synthesis of 3-substituted thiophenes.

- Lawesson, S. O. (1957). Arkiv Kemi, 11, 373.

-

Wikipedia. 3-Bromothiophene. [Link]

-

ResearchGate. (2014). Which one is the best reagent for the lithiation of 3-bromothiophene, n-BuLi, t-BuLi, LDA and why? [Link]

-

Stenutz. 3-bromothiophene-2-carboxylic acid. [Link]

-

PharmaGuideline. Synthesis, Reactions and Medicinal Uses of Thiophene. [Link]

-

Wikipedia. Thiophene. [Link]

Sources

3-Hydroxythiophene-2-carboxylic acid CAS number and properties

An In-depth Technical Guide to 3-Hydroxythiophene-2-carboxylic acid

Introduction

3-Hydroxythiophene-2-carboxylic acid is a heterocyclic organic compound that has garnered significant interest within the scientific community. As a bifunctional molecule featuring both a nucleophilic hydroxyl group and an electrophilic carboxylic acid on a thiophene scaffold, it serves as a versatile and highly valuable building block in synthetic chemistry. Its unique electronic and structural properties make it a key intermediate in the development of novel pharmaceuticals, functional materials, and agrochemicals.[1][2][3][4] This guide provides an in-depth exploration of its chemical and physical properties, spectroscopic profile, synthesis, reactivity, and applications, tailored for researchers, scientists, and professionals in drug development.

Compound Identification and Core Properties

Precise identification and understanding of fundamental properties are paramount for the successful application of any chemical compound in a research setting.

Chemical Name: 3-hydroxythiophene-2-carboxylic acid CAS Number: 5118-07-0[1][5][6][7][8] Synonyms: 3-Hydroxy-2-thenoic acid, 2-Carboxy-3-hydroxythiophene, 3-Hydroxy-2-thiophenecarboxylic acid[5][8][9]

Table 1: Chemical Identifiers

| Identifier | Value | Source(s) |

| Molecular Formula | C₅H₄O₃S | [1][6][8] |

| Molecular Weight | 144.15 g/mol | [1][8] |

| IUPAC Name | 3-hydroxythiophene-2-carboxylic acid | [1][6] |

| SMILES | O=C(O)C1=C(O)C=CS1 | [1][6] |

| InChI | InChI=1S/C5H4O3S/c6-3-1-2-9-4(3)5(7)8/h1-2,6H,(H,7,8) | [1][5][6] |

| InChI Key | RVDUJCGAAPQDBO-UHFFFAOYSA-N | [1][5][6] |

Table 2: Physicochemical Properties

| Property | Value | Notes & Rationale | Source(s) |

| Appearance | Solid | Expected for a small, polar organic molecule with strong intermolecular hydrogen bonding capabilities. | [5][6] |

| Melting Point | 108 °C | Determined in acetone. The presence of both hydrogen bond donor (OH) and acceptor (C=O) groups contributes to a relatively high melting point for its molecular size. | [9] |

| Boiling Point | 326.4 ± 27.0 °C (Predicted at 760 mmHg) | The high boiling point is a direct consequence of extensive intermolecular hydrogen bonding. | [1] |

| Density | 1.604 ± 0.06 g/cm³ (Predicted) | This relatively high density is characteristic of sulfur-containing aromatic compounds. | [1] |

| pKa | ~3.79 (Carboxylic Acid, Predicted) | The acidity of the carboxylic acid is influenced by the electron-donating thiophene ring. | [9] |

| ~8-10 (Hydroxyl Group) | The hydroxyl group exhibits phenolic character, with its acidity modulated by the heterocyclic ring. | [1] | |

| Solubility | Moderately soluble in water; Good solubility in methanol, DMSO | Solubility in water is pH-dependent due to the ionizable acidic groups. Polar organic solvents are effective due to the compound's polarity. | [1] |

Spectroscopic Profile for Structural Elucidation

Spectroscopic analysis is essential for verifying the identity and purity of 3-Hydroxythiophene-2-carboxylic acid. The combination of a carboxylic acid, a hydroxyl group, and a thiophene ring results in a distinct spectral signature.

-

Infrared (IR) Spectroscopy: The IR spectrum is dominated by two key features. A very broad absorption band is expected in the 3500-2500 cm⁻¹ region, which arises from the O-H stretch of the hydrogen-bonded carboxylic acid dimer, overlapping with the phenolic O-H stretch.[10] A strong, sharp absorption corresponding to the C=O (carbonyl) stretch is anticipated, typically below 1700 cm⁻¹ due to conjugation with the thiophene ring.[10]

-

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The proton NMR spectrum provides clear structural information. Two doublets are expected for the thiophene ring protons, typically in the aromatic region. One study reported signals at δ 6.78 (d, 1H) and 7.49 (d, 1H) in CDCl₃.[7] The acidic protons of the carboxylic acid and hydroxyl groups are often broad and may exchange with deuterium in solvents like D₂O. The carboxylic acid proton is typically found far downfield (10-12 ppm).[10]

-

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The carbon spectrum will show five distinct signals. The carboxyl carbon is the most deshielded, appearing in the 160-185 ppm range.[10] The four carbons of the thiophene ring will appear at chemical shifts influenced by the sulfur atom and the hydroxyl and carboxyl substituents.

-

Mass Spectrometry (MS): In mass spectrometry, the molecular ion peak (M⁺) should be readily observable at m/z 144. An (M+1) peak is also common, and one study using APCI reported it at m/z=145.[7] A characteristic fragmentation pattern for carboxylic acids is the loss of the hydroxyl group (-17 amu) followed by the loss of carbon monoxide (-28 amu).[10]

Synthesis Methodologies: A Strategic Overview

The synthesis of 3-Hydroxythiophene-2-carboxylic acid can be approached through several strategic routes. The choice of method often depends on the availability of starting materials, desired scale, and required purity.

Method 1: Deprotection of a Protected Precursor

This common strategy involves synthesizing a stable, protected version of the molecule and removing the protecting group in the final step. This approach is advantageous for avoiding unwanted side reactions of the reactive hydroxyl group during intermediate steps.

Protocol: Hydrogenation of 3-(Benzyloxy)thiophene-2-carboxylic acid [7]

-

Reaction Setup: In a suitable hydrogenation vessel, dissolve 3-(benzyloxy)thiophene-2-carboxylic acid (1.0 eq) in ethanol.

-

Catalyst Addition: Add 10% Palladium on carbon (Pd/C) catalyst.

-

Acidification: Add a small amount of 2N hydrochloric acid to facilitate the reaction.

-

Hydrogenation: Subject the mixture to hydrogen pressure (e.g., 45 psi) for several hours.

-

Scientific Rationale: The Pd/C catalyst facilitates the hydrogenolysis of the benzyl C-O bond, cleaving the protecting group and liberating the free hydroxyl group. The products are the desired compound and toluene.

-

-

Workup: Upon reaction completion (monitored by TLC or LC-MS), filter the mixture through a pad of diatomaceous earth to remove the solid catalyst.

-

Isolation: Concentrate the filtrate under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization.

Method 2: Ring-Closing Cyclization Reactions

Building the thiophene ring from acyclic precursors is a powerful method for controlling the substitution pattern (regiochemistry). The Fiesselmann thiophene synthesis and related cyclizations are cornerstone reactions in this field.[11]

General Principle: These reactions typically involve the condensation of a molecule containing a reactive methylene group with a sulfur-containing reagent, followed by an intramolecular cyclization and dehydration/aromatization to form the thiophene ring. For instance, derivatives of 3-hydroxythiophene-2-carboxamide can be synthesized via the cyclization of functionalized mercaptoacrylate precursors.[11][12]

Caption: General workflow for Fiesselmann-type thiophene synthesis.

Chemical Reactivity and Derivatization Potential

The dual functionality of 3-Hydroxythiophene-2-carboxylic acid makes it a hub for diverse chemical transformations, allowing for the synthesis of a wide range of derivatives.

Caption: Key reactive sites and derivatization pathways.

-

Carboxylic Acid Group: This site is a classic electrophilic center. It readily undergoes nucleophilic acyl substitution to form esters, amides, and acid chlorides, which are themselves valuable synthetic intermediates.[1][11] This functionality is central to creating libraries of compounds for drug discovery.

-

Hydroxyl Group: Behaving like a phenol, this group is nucleophilic and can be alkylated to form ethers or acylated to form esters. Its presence enhances the electron density of the thiophene ring, influencing its reactivity in electrophilic substitution reactions.[1]

-

Thiophene Ring: The ring itself can undergo electrophilic substitution. The positions of substitution are directed by the combined electronic effects of the electron-donating hydroxyl group and the electron-withdrawing carboxylic acid group.

Applications in Research and Development

The true value of 3-Hydroxythiophene-2-carboxylic acid lies in its application as a scaffold for molecules with significant biological activity and material properties.

Pharmaceutical and Medicinal Chemistry

The thiophene ring is a well-established pharmacophore found in numerous approved drugs.[4][13] 3-Hydroxythiophene-2-carboxylic acid provides a decorated scaffold for building new therapeutic agents.

-

Antimicrobial Agents: Research has demonstrated that the compound itself and its derivatives possess antimicrobial and antioxidant properties.[1][14] Thiophene carboxamide derivatives, synthesized from this core structure, have shown notable antibacterial activity, including against Gram-positive strains like S. aureus and B. subtilis.[12] The development of new thiophene-based compounds is an active area of research to combat drug-resistant bacteria.[15]

-

Anticancer and Anti-inflammatory Research: The thiophene scaffold is being actively explored for the development of novel anticancer and anti-inflammatory drugs.[11][14][16] For example, a complex derivative, OSI-930, which contains a 3-amino-thiophene-2-carboxylic acid amide core, has been investigated as a potential anti-cancer agent.[13]

-

Enzyme Inhibition: Related structures, known as thenoates, have been shown to inhibit pyruvate dehydrogenase kinase 2, highlighting the potential of this chemical class to interact with specific biological targets.[7]

Materials Science

The aromatic and electron-rich nature of the thiophene ring makes it an ideal component for functional organic materials.

-

Conductive Polymers: Thiophene-based molecules are fundamental units in the synthesis of conductive polymers like polythiophene. By functionalizing the thiophene core, as with 3-Hydroxythiophene-2-carboxylic acid, chemists can tune the electronic properties, solubility, and processability of the resulting polymers for applications in organic electronics, sensors, and batteries.[1][3]

Safety, Handling, and Storage

Adherence to proper safety protocols is non-negotiable when working with any research chemical.

Table 3: GHS Hazard Information

| Hazard Statement | Code | Description | Source(s) |

| Skin Corrosion/Irritation | H315 | Causes skin irritation. | [17][18] |

| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation. | [17][18] |

| Specific Target Organ Toxicity | H335 | May cause respiratory irritation. | [17][18] |

-

Recommended Handling Procedures:

-

Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[19]

-

Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, safety glasses or goggles, and a lab coat.[18][20]

-

Avoid direct contact with skin and eyes. In case of contact, rinse thoroughly with water.[19]

-

Practice good laboratory hygiene. Wash hands thoroughly after handling and do not eat, drink, or smoke in the work area.[20]

-

-

Storage Conditions:

-

Store in a tightly sealed container in a cool, dry place.

-

Recommended storage temperature is between 2-8°C.[9]

-

Protect from light to prevent potential degradation.

-

Conclusion

3-Hydroxythiophene-2-carboxylic acid is more than just a chemical compound; it is a versatile tool for innovation. Its combination of a thiophene core with hydroxyl and carboxylic acid functionalities provides a rich platform for chemical synthesis and derivatization. From probing biological pathways and developing next-generation pharmaceuticals to engineering advanced functional materials, the potential applications of this building block are both broad and profound. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is the foundation for unlocking its full scientific potential.

References

- Smolecule. (2023, August 16). Buy 3-Hydroxythiophene-2-carboxylic acid | 5118-07-0. Smolecule.

- CymitQuimica. 3-Hydroxythiophene-2-carboxylic acid. CymitQuimica.

- Fluorochem. 3-Hydroxythiophene-2-carboxylic acid. Fluorochem.

- ChemicalBook. (2025, July 24). 3-Hydroxythiophene-2-carboxylic acid | 5118-07-0. ChemicalBook.

- ResearchGate. Synthesis of 3-hydroxy thiophene-2-carboxamides 3a–c.

- Sigma-Aldrich.

- Sigma-Aldrich. 3-Hydroxythiophene-2-carboxylic acid | 5118-07-0. Sigma-Aldrich.

- Apollo Scientific. (2023, July 5).

- Santa Cruz Biotechnology. 3-Hydroxythiophene-2-carboxylic acid | CAS 5118-07-0. SCBT.

- PubChem. 3-Hydroxythiophene-2-carboxylic acid | C5H4O3S | CID 54715543. PubChem.

- Al-Abdullah, E. S., Al-Dies, A. M., El-Gazzar, A. B. A., & Ali, R. M. (2023).

- ResearchGate. (2025, August 8). Molecular modeling and antioxidant activity of newly synthesized 3-hydroxy-2-substituted-thiophene derivatives.

- Sigma-Aldrich. (2025, May 26).

- Benchchem. 4-Hydroxythiophene-2-carboxylic acid | 40748-90-1. Benchchem.

- Thermo Fisher Scientific. (2025, September 14).

- PrepChem.com. Synthesis of 3-chlorothiophene-2-carboxylic acid. PrepChem.com.

- Sigma-Aldrich. (2024, March 2).

- CDH Fine Chemical.

- ChemicalBook. Methyl 3-hydroxythiophene-2-carboxylate(5118-06-9) 1H NMR spectrum. ChemicalBook.

- PubChemLite. 3-hydroxy-thiophene-2-carboxylic acid methyl ester (C6H6O3S). PubChemLite.

- Chongqing Chemdad Co., Ltd. 3-Hydroxythiophene-2-carboxylic acid. Chongqing Chemdad Co., Ltd.

- GSP. (2025, June 1).

- Miró-Canturri, A., et al. (2024). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Frontiers in Microbiology, 15.

- Wikipedia. Thiophene-2-carboxylic acid. Wikipedia.

- MedchemExpress.com. Thiophene-3-carboxylic acid | Biochemical Reagent. MedchemExpress.com.

- NINGBO INNO PHARMCHEM CO.,LTD.

- ResearchGate. Biological and Pharmacological Activity of Thiophene and its Derivatives.

- Profeta, S., et al. (2010). Differential reactivity of thiophene-2-carboxylic and thiophene-3-carboxylic acids Results from DFT and Hartree-Fock theory.

- Chemistry LibreTexts. (2022, September 24). 21.

- Oregon State University. (2020, February 7). CH 336: Carboxylic Acid Spectroscopy.

- YouTube. (2021, November 11). Structure Determination from Spectra (5) (H NMR, C NMR, IR) [Carboxylic Acids and Similar Benzenes]. YouTube.

- Dalvie, D., et al. (2012). Bioactivation Potential of Thiophene-Containing Drugs. Chemical Research in Toxicology, 25(11), 2295-2313.

- Apollo Scientific. (2022, September 16).

- Chem-Impex. 2-Thiophenecarboxylic acid. Chem-Impex.

Sources

- 1. Buy 3-Hydroxythiophene-2-carboxylic acid | 5118-07-0 [smolecule.com]

- 2. journalwjarr.com [journalwjarr.com]

- 3. nbinno.com [nbinno.com]

- 4. researchgate.net [researchgate.net]

- 5. 3-Hydroxythiophene-2-carboxylic acid | CymitQuimica [cymitquimica.com]

- 6. fluorochem.co.uk [fluorochem.co.uk]

- 7. 3-Hydroxythiophene-2-carboxylic acid | 5118-07-0 [chemicalbook.com]

- 8. scbt.com [scbt.com]

- 9. 3-Hydroxythiophene-2-carboxylic acid Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 10. CH 336: Carboxylic Acid Spectroscopy [sites.science.oregonstate.edu]

- 11. 4-Hydroxythiophene-2-carboxylic acid | 40748-90-1 | Benchchem [benchchem.com]

- 12. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 18. cdhfinechemical.com [cdhfinechemical.com]

- 19. WERCS Studio - Application Error [assets.thermofisher.com]

- 20. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 3-Hydroxythiophene-2-carboxylic acid

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxythiophene-2-carboxylic acid is a vital heterocyclic compound, serving as a versatile building block in the synthesis of various pharmaceutical agents and functional materials.[1] Its unique structure, featuring a thiophene ring substituted with both a hydroxyl and a carboxylic acid group, imparts specific chemical reactivity and biological activity.[2] Accurate structural elucidation is paramount for its application in drug discovery and materials science. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive analytical technique for the unambiguous structural confirmation and purity assessment of this molecule.

This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectral data of 3-Hydroxythiophene-2-carboxylic acid. We will delve into the interpretation of chemical shifts and coupling constants, explain the underlying principles of substituent effects, and provide a standardized protocol for acquiring high-quality NMR data. This document is designed to serve as a practical reference for scientists engaged in the synthesis, characterization, and application of thiophene-based compounds.

Molecular Structure and NMR Assignment Convention

To facilitate a clear and unambiguous discussion of the NMR data, the following standardized numbering system for the carbon and hydrogen atoms of 3-Hydroxythiophene-2-carboxylic acid is used throughout this guide.

Caption: Molecular structure of 3-Hydroxythiophene-2-carboxylic acid with atom numbering.

¹H NMR Spectral Data Analysis

The ¹H NMR spectrum of 3-Hydroxythiophene-2-carboxylic acid provides distinct signals for each of its unique protons. The electronic effects of the hydroxyl and carboxylic acid substituents significantly influence the chemical shifts of the thiophene ring protons.

Table 1: Summary of ¹H NMR Data for 3-Hydroxythiophene-2-carboxylic acid

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H5 | ~7.49 | Doublet (d) | ~5.5 - 6.0 | 1H |

| H4 | ~6.78 | Doublet (d) | ~5.5 - 6.0 | 1H |

| COOH | ~10.0 - 12.0 | Broad Singlet (br s) | - | 1H |

| OH | Variable | Broad Singlet (br s) | - | 1H |

| Note: Data is typically acquired in DMSO-d₆ or CDCl₃. Chemical shifts can vary slightly based on solvent and concentration. The data for H4 and H5 is specifically referenced from an analysis in CDCl₃.[3] |

Expert Interpretation:

-

Thiophene Ring Protons (H4 and H5): The two protons on the thiophene ring, H4 and H5, appear as distinct doublets due to coupling with each other.[3]

-

H5 (~7.49 ppm): This proton is located at the C5 position, adjacent to the sulfur atom and influenced by the electron-withdrawing carboxylic acid group at C2. This combined deshielding effect results in its resonance at a downfield position.

-

H4 (~6.78 ppm): This proton is at the C4 position, adjacent to the C3 which bears the hydroxyl group. The hydroxyl group exerts a net electron-donating effect through resonance, shielding H4 and causing it to appear at a more upfield position compared to H5.[4]

-

Coupling: The observed coupling constant (J) of approximately 5.5 - 6.0 Hz is characteristic of ortho-coupling between adjacent protons on a thiophene ring.

-

-

Acidic Protons (COOH and OH):

-

Carboxylic Acid Proton (~10.0 - 12.0 ppm): The proton of the carboxylic acid group is highly deshielded and typically appears as a broad singlet in the downfield region of the spectrum.[2][5] Its broadness is a result of hydrogen bonding and chemical exchange. This signal will disappear upon the addition of a few drops of deuterium oxide (D₂O) to the NMR tube, a classic test for exchangeable protons.[5]

-

Hydroxyl Proton (Variable): The chemical shift of the phenolic hydroxyl proton is highly variable and depends on solvent, concentration, and temperature due to its involvement in hydrogen bonding. It also presents as a broad singlet and will exchange with D₂O.

-

¹³C NMR Spectral Data Analysis

The proton-decoupled ¹³C NMR spectrum provides five distinct signals, corresponding to the five carbon atoms in the molecule. The chemical shifts are highly indicative of the electronic environment of each carbon.

Table 2: Summary of Typical ¹³C NMR Data for 3-Hydroxythiophene-2-carboxylic acid

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C1' (COOH) | ~165 - 175 |

| C3 (C-OH) | ~155 - 160 |

| C2 (C-COOH) | ~135 - 140 |

| C5 | ~125 - 130 |

| C4 | ~105 - 110 |

| Note: These are characteristic chemical shift ranges based on analyses of thiophene derivatives and general NMR principles.[2][6][7][8] |

Expert Interpretation:

-

Carbonyl Carbon (C1', ~165-175 ppm): The carbon of the carboxylic acid group is significantly deshielded by the two attached oxygen atoms, causing it to resonate at the furthest downfield position. This chemical shift is highly diagnostic for carboxylic acids.[2][7]

-

C3 (~155-160 ppm): The C3 carbon, directly bonded to the electronegative hydroxyl group, experiences a strong deshielding effect, resulting in a downfield chemical shift.

-

C2 (~135-140 ppm): The C2 carbon is attached to the electron-withdrawing carboxylic acid group and is part of the aromatic system, placing its resonance in the downfield aromatic region.

-

C5 (~125-130 ppm): This carbon's chemical shift is primarily influenced by its position within the aromatic thiophene ring.

-

C4 (~105-110 ppm): The C4 carbon is notably shielded compared to the other ring carbons. This is due to the strong electron-donating resonance effect of the adjacent hydroxyl group at C3, which increases the electron density at this position.

Standardized Protocol for NMR Data Acquisition

Adherence to a standardized protocol is crucial for obtaining reproducible and high-fidelity NMR data. This self-validating system ensures that experimental variables are controlled, leading to trustworthy results.

Step-by-Step Methodology

-

Sample Preparation:

-

Accurately weigh 5-10 mg of 3-Hydroxythiophene-2-carboxylic acid.

-

Transfer the solid to a clean, dry NMR tube.

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for carboxylic acids as it can better solubilize the compound and slow the exchange of acidic protons, sometimes leading to sharper signals.

-

Cap the tube and gently vortex or sonicate until the sample is fully dissolved.

-

-

Instrument Setup & Calibration:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, ensuring sharp, symmetrical peaks. A standard auto-shimming routine is typically sufficient.

-

Calibrate the chemical shift scale using the residual solvent peak or an internal standard like Tetramethylsilane (TMS) at 0.00 ppm.

-

-

¹H NMR Acquisition:

-

Pulse Sequence: Utilize a standard single-pulse sequence (e.g., 'zg30').

-

Spectral Width: Set a spectral width of approximately 15 ppm to ensure all signals, including the downfield carboxylic acid proton, are captured.

-

Number of Scans: Acquire 16 to 64 scans to achieve an adequate signal-to-noise ratio.

-

Relaxation Delay (d1): Use a relaxation delay of 2-5 seconds to allow for full proton relaxation between pulses, ensuring accurate signal integration.

-

-

¹³C NMR Acquisition:

-

Pulse Sequence: Employ a proton-decoupled pulse sequence with a 30-degree pulse (e.g., 'zgpg30') to simplify the spectrum and enhance the signal of quaternary carbons.

-

Spectral Width: Set a spectral width of approximately 220-240 ppm.

-

Number of Scans: A significantly larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ¹³C isotope.[4]

-

Relaxation Delay (d1): Use a relaxation delay of 2-5 seconds to ensure quantitative accuracy is not required, but a sufficient delay is needed for all carbons to be observed.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Perform phase correction and baseline correction on the resulting spectrum.

-

For the ¹H spectrum, integrate the signals to determine the relative ratio of protons.

-

Caption: Experimental workflow for NMR data acquisition and analysis.

Conclusion

The ¹H and ¹³C NMR spectra of 3-Hydroxythiophene-2-carboxylic acid provide a detailed and diagnostic fingerprint of its molecular structure. The chemical shifts and coupling patterns are logically explained by the electronic substituent effects of the hydroxyl and carboxylic acid groups on the thiophene ring. By following the standardized experimental protocols outlined in this guide, researchers can reliably obtain high-quality spectral data, ensuring accurate structural verification and purity assessment. This foundational data is indispensable for any professional working with this compound in the fields of medicinal chemistry, organic synthesis, and materials science.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Buy 3-Hydroxythiophene-2-carboxylic acid | 5118-07-0 [smolecule.com]

- 3. 3-Hydroxythiophene-2-carboxylic acid | 5118-07-0 [chemicalbook.com]

- 4. benchchem.com [benchchem.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. researchgate.net [researchgate.net]

- 7. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 8. chem.libretexts.org [chem.libretexts.org]

Introduction: The Analytical Imperative for a Versatile Heterocycle

An In-depth Technical Guide to the Mass Spectrometry Analysis of 3-Hydroxythiophene-2-carboxylic Acid

3-Hydroxythiophene-2-carboxylic acid (C₅H₄O₃S, MW: 144.15 g/mol ) is a sulfur-containing heterocyclic compound of significant interest in medicinal chemistry and organic synthesis.[1][2] Its structure, featuring a thiophene ring functionalized with both a hydroxyl and a carboxylic acid group, imparts notable reactivity and potential biological activities, including antimicrobial and antioxidant properties.[1] For researchers in drug development and chemical synthesis, the ability to accurately identify and characterize this molecule in complex matrices is paramount.

Mass spectrometry (MS) stands as the definitive analytical tool for this purpose, offering unparalleled sensitivity and specificity for molecular weight determination and structural elucidation. This guide provides a comprehensive, field-tested framework for the analysis of 3-Hydroxythiophene-2-carboxylic acid using modern mass spectrometry techniques, moving from first principles of instrument selection to the nuanced interpretation of fragmentation data.

Pillar 1: Strategic Instrument Selection and Ionization

The molecular architecture of 3-Hydroxythiophene-2-carboxylic acid, with its two acidic protons, dictates the optimal approach for ionization. Electrospray ionization (ESI) is the premier choice due to its soft ionization nature, which is ideal for polar, thermally labile molecules and allows for the direct analysis of analytes from a liquid phase.[3]

Rationale for ESI and Mode Selection:

-

Negative Ion Mode ESI (-ESI): This is the most logical and sensitive mode for this analyte. The carboxylic acid and, to a lesser extent, the hydroxyl group are readily deprotonated in solution, forming a stable [M-H]⁻ anion (m/z 142.99). This process is highly efficient and typically results in a strong signal with minimal in-source fragmentation.

-

Positive Ion Mode ESI (+ESI): While less intuitive for an acidic molecule, protonation to form the [M+H]⁺ adduct (m/z 145.01) is also feasible, likely occurring on the carbonyl oxygen.[4] This mode can provide complementary fragmentation data for comprehensive structural confirmation.

Choice of Mass Analyzer:

For unambiguous identification, high-resolution mass spectrometry (HRMS) is strongly recommended. Instruments like Time-of-Flight (TOF) or Orbitrap analyzers provide sub-parts-per-million (ppm) mass accuracy, enabling the confident determination of the elemental composition (C₅H₄O₃S) and distinguishing it from isobaric interferences. Tandem mass spectrometry (MS/MS) capabilities are essential for inducing and analyzing fragmentation, which is the cornerstone of structural elucidation.

Pillar 2: A Self-Validating Experimental Protocol

This protocol outlines a robust Liquid Chromatography-Mass Spectrometry (LC-MS) workflow designed for reproducibility and accuracy. Every step is chosen to ensure the integrity of the analysis from sample introduction to data acquisition.

Experimental Workflow Overview

Caption: LC-MS workflow for 3-Hydroxythiophene-2-carboxylic acid analysis.

Step-by-Step Methodology

-

Sample and Standard Preparation:

-

Solvent System: Prepare a stock solution of 3-Hydroxythiophene-2-carboxylic acid (1 mg/mL) in methanol. The compound exhibits moderate solubility in water, which is pH-dependent.[1] For working solutions, dilute the stock solution using a 50:50 mixture of methanol and deionized water to ensure compatibility with the reversed-phase mobile phase.

-

Concentration: Aim for a final concentration in the range of 1-10 µg/mL for initial method development.

-

-

Liquid Chromatography (LC) Parameters:

-

Rationale: Chromatographic separation is crucial to remove matrix components and isomeric impurities prior to MS detection. A standard reversed-phase method is effective.

-

Column: C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

-

Mobile Phase A: Deionized water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient:

-

0-1 min: 5% B

-

1-8 min: 5% to 95% B

-

8-10 min: Hold at 95% B

-

10-10.1 min: 95% to 5% B

-

10.1-12 min: Hold at 5% B (re-equilibration)

-

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry (MS) Parameters:

-

Rationale: The following parameters provide a robust starting point. Optimization may be required depending on the specific instrument.

-

Ionization Mode: ESI, run in both positive and negative modes.

-

| Parameter | Negative Mode (-ESI) | Positive Mode (+ESI) | Causality and Field Insight |

| Capillary Voltage | -3.0 kV | +3.5 kV | Optimized to promote efficient deprotonation (-ve) or protonation (+ve) and stable spray. |

| Source Temperature | 120 °C | 120 °C | A lower temperature preserves the integrity of the parent molecule. |

| Desolvation Temp. | 350 °C | 350 °C | Ensures efficient removal of solvent droplets from the ions entering the mass analyzer. |

| Cone Gas Flow | 50 L/hr | 50 L/hr | Helps shape the ESI plume and aids in desolvation. |

| Desolvation Gas Flow | 600 L/hr | 600 L/hr | High flow of nitrogen gas facilitates the final desolvation step. |

| Full Scan Range | m/z 50-250 | m/z 50-250 | A narrow range centered on the expected molecular ion (m/z 143/145) improves scan speed. |

| Collision Energy (MS/MS) | 10-30 eV | 10-30 eV | A ramped collision energy allows for the observation of both low-energy and high-energy fragments in a single run. |

Pillar 3: Decoding the Fragmentation Pattern

The structural identity of 3-Hydroxythiophene-2-carboxylic acid is definitively confirmed by its unique fragmentation pattern in MS/MS experiments. The predicted pathways below are based on established fragmentation rules for carboxylic acids and substituted thiophenes.[5][6][7]

Negative Ion Mode (-ESI) Fragmentation

The [M-H]⁻ precursor ion at m/z 142.99 provides the most diagnostic fragments.

References

- 1. Buy 3-Hydroxythiophene-2-carboxylic acid | 5118-07-0 [smolecule.com]

- 2. scbt.com [scbt.com]

- 3. Identification of the carboxylic acid functionality by using electrospray ionization and ion-molecule reactions in a modified linear quadrupole ion trap mass spectrometer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Thiophene-3-carboxylic acid | C5H4O2S | CID 6918 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. GCMS Section 6.12 [people.whitman.edu]

An In-depth Technical Guide to the Spectroscopic Characterization of 3-Hydroxythiophene-2-carboxylic acid

<

Abstract

This technical guide provides a comprehensive framework for the spectroscopic characterization of 3-Hydroxythiophene-2-carboxylic acid (CAS 5118-07-0), a key heterocyclic building block in medicinal chemistry and materials science.[1][2][3] As a Senior Application Scientist, this document moves beyond a simple recitation of techniques. Instead, it offers an integrated approach, detailing the causality behind experimental choices and presenting a self-validating system of protocols. This guide is intended for researchers, scientists, and drug development professionals who require a deep and practical understanding of how to elucidate and confirm the structure and purity of this multifaceted molecule. We will delve into Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, and Mass Spectrometry (MS), providing not only procedural steps but also the underlying scientific rationale to empower robust and reliable characterization.

Introduction: The Structural Nuances of 3-Hydroxythiophene-2-carboxylic acid

3-Hydroxythiophene-2-carboxylic acid, with the molecular formula C₅H₄O₃S, is an aromatic compound of significant interest.[1] Its structure, featuring a thiophene ring substituted with both a hydroxyl and a carboxylic acid group, imparts a unique combination of chemical reactivity and biological potential.[1] The thiophene core is a five-membered aromatic heterocycle containing a sulfur atom, a scaffold found in numerous FDA-approved drugs.[3][4] The presence of the hydroxyl and carboxylic acid functionalities opens avenues for various chemical transformations, such as esterification and amidation, making it a versatile precursor for the synthesis of novel derivatives with potential antimicrobial and antioxidant properties.[1][2][5]

A critical aspect to consider when characterizing this molecule is the potential for tautomerism. The 3-hydroxythiophene moiety can exist in equilibrium with its keto tautomer, thiophen-3(2H)-one.[6] This equilibrium can be influenced by the solvent and pH, which has significant implications for its spectroscopic signatures.[6][7] A thorough characterization, therefore, requires a multi-technique approach to fully capture the structural and electronic properties of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Environment

NMR spectroscopy is arguably the most powerful tool for the unambiguous structural elucidation of organic molecules. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

¹H NMR Spectroscopy: A Window into the Protons

Rationale: ¹H NMR spectroscopy allows for the identification and quantification of protons within the molecule. The chemical shift (δ) of each proton is highly sensitive to its local electronic environment, while spin-spin coupling provides information about neighboring protons.

Expected Spectral Features:

-

Thiophene Ring Protons: The two protons on the thiophene ring are expected to appear in the aromatic region, typically between δ 7.0 and 8.0 ppm.[1] Their specific chemical shifts and the coupling constant (J) between them will be indicative of their relative positions on the ring.

-

Carboxylic Acid Proton: The acidic proton of the carboxylic acid group is highly deshielded and typically appears as a broad singlet at a downfield chemical shift, often in the range of δ 10-12 ppm.[1][8][9] This signal will disappear upon the addition of a few drops of deuterium oxide (D₂O) due to proton-deuterium exchange, a key diagnostic test.[9]

-

Hydroxyl Proton: The hydroxyl proton's chemical shift is more variable and can be influenced by solvent, concentration, and temperature due to hydrogen bonding. It may appear as a broad singlet.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of 3-Hydroxythiophene-2-carboxylic acid in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in a standard 5 mm NMR tube. The choice of solvent is critical, as it can influence the position of exchangeable protons and the tautomeric equilibrium. DMSO-d₆ is often a good choice as it can solubilize the compound and slow down the exchange of the acidic and hydroxyl protons.

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 300 MHz or higher) for better spectral dispersion.

-

Acquire a standard one-dimensional ¹H spectrum.

-

Set the spectral width to cover the expected range of chemical shifts (e.g., 0-15 ppm).

-

Optimize the receiver gain and pulse width.

-

-

Data Acquisition: Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Data Processing:

-

Apply Fourier transformation to the free induction decay (FID).

-

Phase the spectrum and perform baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., DMSO at δ 2.50 ppm).

-

Integrate the signals to determine the relative number of protons for each resonance.

-

-

Deuterium Exchange: After acquiring the initial spectrum, add a drop of D₂O to the NMR tube, shake gently, and re-acquire the spectrum to confirm the assignment of the carboxylic acid and hydroxyl protons.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Rationale: ¹³C NMR spectroscopy provides information about the carbon framework of the molecule. Each unique carbon atom gives rise to a distinct signal, and its chemical shift is indicative of its hybridization and electronic environment.

Expected Spectral Features:

-

Carbonyl Carbon: The carbon of the carboxylic acid group is highly deshielded and will appear at the downfield end of the spectrum, typically in the range of δ 165-185 ppm.[8][10][11]

-

Thiophene Ring Carbons: The four carbons of the thiophene ring will have distinct chemical shifts in the aromatic region (approximately δ 110-150 ppm). The carbon bearing the hydroxyl group and the carbon bearing the carboxylic acid group will be significantly influenced by these substituents.

-

Tautomerism Consideration: The presence of the keto tautomer would result in a different set of carbon signals, including a carbonyl carbon in the ketone region (typically δ > 190 ppm).

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy. A higher concentration (20-50 mg) may be required for a good signal-to-noise ratio in a reasonable time.

-

Instrument Setup:

-

Acquire a proton-decoupled ¹³C spectrum to simplify the spectrum to single lines for each carbon.

-

Set the spectral width to cover the expected range (e.g., 0-200 ppm).

-

-

Data Acquisition: A larger number of scans will be necessary compared to ¹H NMR due to the low natural abundance of the ¹³C isotope.

-

Data Processing: Process the data similarly to the ¹H NMR spectrum, using the solvent peak for referencing (e.g., DMSO-d₆ at δ 39.52 ppm).

| Spectroscopic Data Summary: NMR | |

| Technique | Expected Chemical Shifts (δ, ppm) |

| ¹H NMR | Thiophene Protons: 7.0 - 8.0[1] Carboxylic Acid Proton: 10 - 12 (broad singlet)[1][8][9] Hydroxyl Proton: Variable |

| ¹³C NMR | Carbonyl Carbon (Acid): 165 - 185[8][10][11] Thiophene Carbons: 110 - 150 |

Infrared (IR) Spectroscopy: Identifying Functional Groups

Rationale: IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations (stretching and bending) at specific frequencies, which are characteristic of the bonds present.

Expected Spectral Features:

-

O-H Stretch (Carboxylic Acid): A very broad and strong absorption band is expected in the region of 2500-3300 cm⁻¹.[1][10][11][12] This broadness is a hallmark of the hydrogen-bonded dimers that carboxylic acids typically form.[12]

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption band should appear between 1680-1750 cm⁻¹.[1][12] Its exact position can be influenced by conjugation and hydrogen bonding.

-

O-H Stretch (Phenolic): The hydroxyl group on the thiophene ring will also contribute to the O-H stretching vibrations, potentially overlapping with the carboxylic acid O-H band.[1]

-

C-O Stretch: A stretching vibration for the C-O single bond is expected in the 1210-1320 cm⁻¹ region.[12][13]

-

Aromatic C-H and C=C Stretches: Absorptions corresponding to the aromatic C-H bonds (around 3100 cm⁻¹) and C=C bonds of the thiophene ring (around 1300-1500 cm⁻¹) are also anticipated.[14][15]

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

-

Sample Preparation: Place a small amount of the solid 3-Hydroxythiophene-2-carboxylic acid directly onto the ATR crystal. No extensive sample preparation is required.

-

Instrument Setup:

-

Use a Fourier Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.

-

Collect a background spectrum of the clean, empty ATR crystal.

-

-

Data Acquisition:

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Workflow for Spectroscopic Analysis

Sources

- 1. Buy 3-Hydroxythiophene-2-carboxylic acid | 5118-07-0 [smolecule.com]

- 2. researchgate.net [researchgate.net]

- 3. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Thiophene - Wikipedia [en.wikipedia.org]

- 5. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Chemical and spectroscopic properties of the 3-hydroxythiophene [thiophen-3(2H)-one] system - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. electronicsandbooks.com [electronicsandbooks.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. orgchemboulder.com [orgchemboulder.com]

- 13. spectroscopyonline.com [spectroscopyonline.com]

- 14. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]

- 15. iosrjournals.org [iosrjournals.org]

A Technical Guide to the Computational and DFT-Driven Analysis of 3-Hydroxythiophene-2-carboxylic Acid

Foreword: Bridging Theory and Application in Drug Discovery

In the landscape of modern drug development and materials science, the ability to predict molecular properties with high accuracy before engaging in costly and time-consuming synthesis is paramount. 3-Hydroxythiophene-2-carboxylic acid, a heterocyclic compound, serves as a valuable scaffold in medicinal chemistry and organic synthesis due to its unique electronic and structural characteristics.[1] This guide provides researchers, computational chemists, and drug development professionals with a comprehensive, in-depth protocol for the computational analysis of this molecule using Density Functional Theory (DFT). Moving beyond a simple list of methods, we will delve into the causality behind our chosen computational strategies, ensuring a robust and validated approach to understanding the molecule's behavior at a quantum mechanical level.

Introduction to 3-Hydroxythiophene-2-carboxylic Acid and the Role of DFT

3-Hydroxythiophene-2-carboxylic acid (C₅H₄O₃S) is an aromatic heterocyclic compound featuring a five-membered thiophene ring substituted with both a hydroxyl and a carboxylic acid group.[1][2] This combination of functional groups imparts a range of interesting chemical properties, including the potential for intramolecular hydrogen bonding, various protonation states, and significant biological activities, such as antimicrobial and antioxidant properties.[1] Its derivatives are explored in various applications, from pharmaceuticals to materials science.[1][3]

Density Functional Theory (DFT) has emerged as a powerful and widely-used computational method in chemistry and materials science.[4] It offers a favorable balance between computational cost and accuracy, making it ideal for studying the electronic structure and properties of medium-sized organic molecules like 3-Hydroxythiophene-2-carboxylic acid.[5] By employing DFT, we can elucidate key characteristics such as:

-

Geometric Parameters: Bond lengths, bond angles, and dihedral angles of the most stable molecular conformations.

-

Vibrational Frequencies: Predicting infrared (IR) and Raman spectra to aid in experimental characterization.[4][6]

-

Electronic Properties: Understanding the distribution of electrons through analysis of the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the electrostatic potential surface.[4][7]

-

Spectroscopic Properties: Predicting NMR chemical shifts to complement experimental data.[4]

-

Reactivity Descriptors: Calculating parameters like chemical hardness, softness, and electrophilicity to predict how the molecule will interact with other species.[4][8]

This guide will walk you through a complete computational workflow, from building the initial molecular structure to analyzing the final calculated properties.

The Computational Workflow: A Self-Validating Protocol

The trustworthiness of computational results hinges on a well-defined and validated workflow. The following protocol is designed to be self-validating at each stage, ensuring the final data is reliable and physically meaningful.

Caption: A generalized workflow for DFT analysis of organic molecules.

Step-by-Step Experimental Protocol: DFT Calculations

Objective: To obtain the optimized geometry, vibrational frequencies, and electronic properties of 3-Hydroxythiophene-2-carboxylic acid.

Recommended Software: Gaussian, ORCA, or GAMESS are all excellent choices for molecular systems.[5][9] This protocol will use syntax generally applicable to the Gaussian software package.

Methodology:

-

Initial Structure Generation:

-

Construct the 3D structure of 3-Hydroxythiophene-2-carboxylic acid using a molecular builder such as GaussView, Avogadro, or ChemDraw.

-

The SMILES string for this molecule is C1=CSC(=C1O)C(=O)O.[10]

-

Perform a preliminary geometry cleanup using a molecular mechanics force field (e.g., MMFF94) to obtain a reasonable starting geometry.

-

-

Conformational Analysis:

-